Molecular Weight Advantage Over Methoxy‑Free Analogues
The target compound (MW = 299.08 g/mol) is 30.02 g/mol heavier than 1‑(bromomethyl)‑4‑(2,2,2‑trifluoroethoxy)benzene (MW = 269.06 g/mol, CAS 126300‑83‑2) due to the additional methoxy group . In fragment‑based drug discovery, this mass increment can be advantageous for improving binding‑site occupancy and for reaching the optimal 250–350 Da range for lead‑like properties [1].
| Evidence Dimension | Molecular Weight (g/mol) |
|---|---|
| Target Compound Data | 299.08 |
| Comparator Or Baseline | 1-(Bromomethyl)-4-(2,2,2-trifluoroethoxy)benzene (269.06 g/mol) |
| Quantified Difference | +30.02 g/mol (11.2% increase) |
| Conditions | Calculated from molecular formula (C10H10BrF3O2 vs. C9H8BrF3O) |
Why This Matters
A molecular weight within the 250–350 Da range is considered optimal for lead‑like compounds, making the target compound more attractive than lighter analogues for fragment‑growth strategies.
- [1] Teague, S. J., Davis, A. M., Leeson, P. D. & Oprea, T. The Design of Leadlike Combinatorial Libraries. Angew. Chem. Int. Ed., 1999, 38, 3743–3748. View Source
